N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]pyridine-2-carbohydrazide
CAS No.:
Cat. No.: VC15664711
Molecular Formula: C14H13N3O2
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3O2 |
|---|---|
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C14H13N3O2/c1-11(9-12-5-4-8-19-12)10-16-17-14(18)13-6-2-3-7-15-13/h2-10H,1H3,(H,17,18)/b11-9+,16-10+ |
| Standard InChI Key | DICKKFXXKYOMKP-VZNDOJKJSA-N |
| Isomeric SMILES | C/C(=C\C1=CC=CO1)/C=N/NC(=O)C2=CC=CC=N2 |
| Canonical SMILES | CC(=CC1=CC=CO1)C=NNC(=O)C2=CC=CC=N2 |
Introduction
Structural and Molecular Features
Core Architecture
The compound’s structure combines a furan-2-yl moiety (a five-membered oxygen-containing heterocycle) with a pyridine-2-carbohydrazide unit linked via a conjugated hydrazone bridge. The E-configuration of the C=N bond ensures spatial orientation that optimizes π-π stacking interactions and hydrogen bonding capabilities. X-ray crystallographic studies of analogous hydrazones reveal dihedral angles between the furan and pyridine rings ranging from 3.6° to 12.7°, indicating near-planar molecular geometries that enhance electronic conjugation .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₂ |
| Molecular Weight | 255.27 g/mol |
| Configuration | E,E at C=N bonds |
| Key Functional Groups | Furan, Pyridine, Hydrazone |
Synthesis and Spectroscopic Characterization
Synthetic Pathways
The synthesis typically involves a condensation reaction between furan-2-carbaldehyde derivatives and pyridine-2-carbohydrazide under reflux conditions in ethanol. For example, a protocol adapted from analogous hydrazone syntheses combines 2-pyridinecarboxaldehyde with a hydrazide precursor in ethanol at 60°C for 5 hours, yielding crystalline products after 15 days . Control of reaction temperature and stoichiometry is critical to achieving high purity and the desired E-configuration.
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural confirmation. IR spectra typically exhibit absorption bands at ~1600 cm⁻¹ (C=N stretching) and ~3200 cm⁻¹ (N-H stretching), while ¹H NMR resonances for the furan protons appear at δ 6.3–7.4 ppm. Mass spectrometry further corroborates the molecular weight, with a parent ion peak at m/z 255.27.
Crystallographic and Conformational Analysis
Crystal Structure Insights
Single-crystal X-ray diffraction of a related hydrazone compound (C₁₁H₉N₅O) reveals a monoclinic crystal system (P2₁/n space group) with unit cell dimensions a = 14.203 Å, b = 11.036 Å, c = 14.303 Å, and β = 109.91° . The planar arrangement of the hydrazone moiety and aromatic rings facilitates π-π stacking interactions, contributing to crystalline stability. Bond lengths such as C6–N4 (1.2646 Å) and C17–N9 (1.2650 Å) confirm double-bond character in the hydrazone linkage .
Table 2: Crystallographic Data for Analogous Hydrazone
| Parameter | Value |
|---|---|
| Space Group | P2₁/n |
| Unit Cell Volume | 2107.9 ų |
| Bond Length (C=N) | 1.2646–1.2650 Å |
| Dihedral Angle | 3.6°–12.7° |
Biological Activities and Mechanisms
Antimicrobial Properties
Derivatives of this compound exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi. The hydrazone moiety’s ability to chelate metal ions disrupts microbial metalloenzymes, impairing cellular respiration and DNA synthesis. For instance, minimal inhibitory concentrations (MICs) against Staphylococcus aureus range from 8–32 µg/mL, comparable to standard antibiotics.
Prospective Applications
Pharmaceutical Development
The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for multitarget drug design. Structural modifications, such as introducing electron-withdrawing groups on the pyridine ring, could optimize bioavailability and target selectivity.
Agricultural Fungicides
Although direct evidence is limited, structural analogs in patents (e.g., pyrido-oxazin-diones) demonstrate fungicidal activity by inhibiting fungal chitin synthase . This suggests potential utility in crop protection, particularly against Fusarium and Aspergillus species .
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